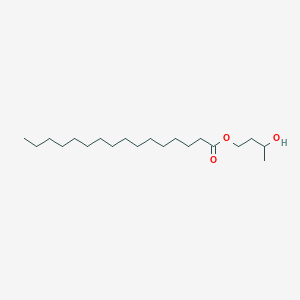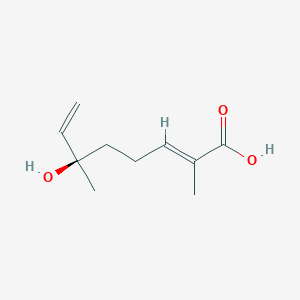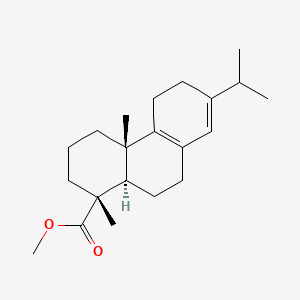
2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a thiophene ring, a methoxyphenyl group, and a dimethylamine moiety, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with a thiophene derivative.
Introduction of the Dimethylamine Group: The dimethylamine group is often introduced through reductive amination, where a ketone or aldehyde intermediate reacts with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be critical to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways or receptors.
Industry
In the materials science industry, this compound can be used to develop new materials with specific electronic or optical properties, such as conductive polymers or organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring and methoxyphenyl group can participate in π-π stacking interactions, while the dimethylamine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethanamine: Lacks the methoxyphenyl and dimethylamine groups, making it less versatile in chemical reactions.
3-Methoxyphenylamine: Lacks the thiophene ring, reducing its potential for π-π stacking interactions.
N,N-Dimethylthiophenemethanamine: Lacks the methoxyphenyl group, limiting its biological activity.
Uniqueness
2-Thiophenemethanamine, 3-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
134478-61-8 |
|---|---|
Formule moléculaire |
C14H18ClNOS2 |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
1-[3-(3-methoxyphenyl)sulfanylthiophen-2-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H17NOS2.ClH/c1-15(2)10-14-13(7-8-17-14)18-12-6-4-5-11(9-12)16-3;/h4-9H,10H2,1-3H3;1H |
Clé InChI |
NBUFZNBWWXFBBC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)






